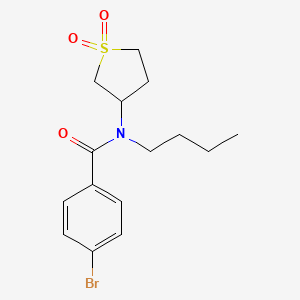

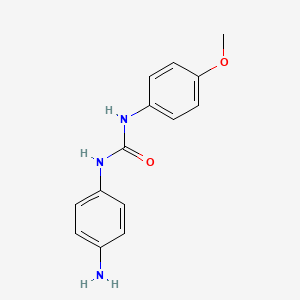

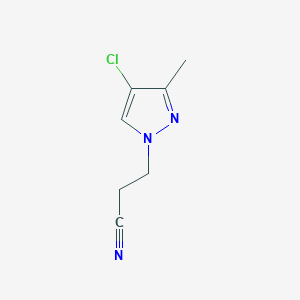

![molecular formula C18H12FN3O2S B2533222 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 844830-80-4](/img/structure/B2533222.png)

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide" is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and their presence in many pharmaceutical agents. The compound is structurally related to other pyrimidine derivatives that have been synthesized and evaluated for their potential as anticancer agents and antiviral molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reaction of different starting materials to introduce various substituents on the pyrimidine ring, which can significantly influence the biological activity of the compounds. For instance, the synthesis of a series of thiazolopyrimidine derivatives was achieved by reacting a thiazolopyrimidine compound with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Although the exact synthesis of "2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide" is not detailed in the provided papers, similar synthetic routes involving substitutions at the pyrimidine ring could be inferred.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. Quantum chemical insights into the molecular structure of a related compound, "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide," revealed near-planarity between the phenyl ring and the pyrimidine ring, which could be a common feature among these derivatives . The presence of electronegative substituents, such as fluorine, and the nature of intermolecular contacts, such as hydrogen bonding, are important factors that influence the molecular structure and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents present on the rings. For example, the presence of electron-donating or electron-withdrawing groups can affect the reactivity of the compound towards various reagents and conditions. The synthesis of related compounds often involves reactions such as amidation, esterification, and dehalogenation, which can be used to introduce or modify functional groups on the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic aryl ring systems, can influence these properties . Additionally, the substitution pattern on the pyrimidine ring can strongly affect the compound's anticancer activity, as observed in the structure-activity relationship study of thiazolopyrimidine derivatives . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also critical in evaluating the potential of these compounds as therapeutic agents .

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds structurally related to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide" have been explored for their potential in imaging applications, particularly in positron emission tomography (PET). The development and radiosynthesis of selective ligands for imaging specific proteins or receptors in vivo highlight the importance of these compounds in diagnostic imaging and research (Dollé et al., 2008; Fookes et al., 2008).

Antimicrobial and Antifungal Activity

Research into heterocyclic compounds containing sulfamido moieties, such as those structurally akin to the query compound, has demonstrated promising antimicrobial and antifungal activities. These studies suggest potential applications in developing new therapeutic agents against various bacterial and fungal infections (Nunna et al., 2014; Devi et al., 2022).

Antitumor and Antifolate Activity

Studies have shown that certain furo[2,3-d]pyrimidine derivatives exhibit significant antitumor and antifolate activities, suggesting their utility in cancer treatment. These findings underscore the potential of such compounds in the development of new anticancer drugs (Gangjee et al., 2000).

Corrosion Inhibition

Compounds with long alkyl side chains and acetamide derivatives have been studied for their corrosion inhibition efficiencies. Such research indicates potential applications in protecting materials against corrosion, which is crucial for various industries (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insight into their molecular geometry, intermolecular interactions, and potential binding modes. This information is critical for the design and optimization of new compounds with desired properties (Subasri et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S/c19-12-6-2-3-7-13(12)22-15(23)9-25-18-17-16(20-10-21-18)11-5-1-4-8-14(11)24-17/h1-8,10H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBIRAANKUOTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

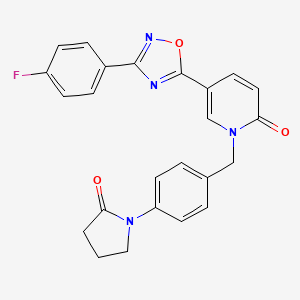

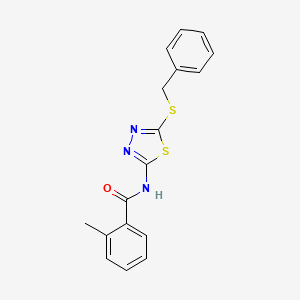

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)

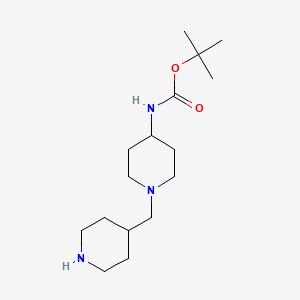

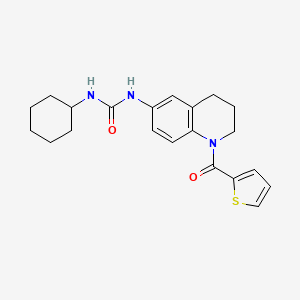

![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)

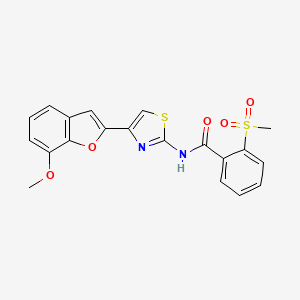

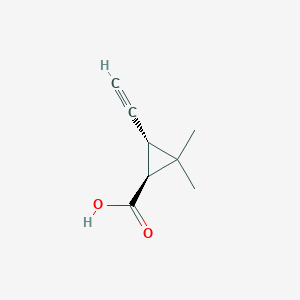

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533145.png)

![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)